molecular formula C16H16N2OS B1427906 5-methyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol CAS No. 1306986-31-1

5-methyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol

Cat. No. B1427906
M. Wt: 284.4 g/mol
InChI Key: QUNADYNVDIDTNP-UHFFFAOYSA-N
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Description

5-methyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol, also known as MBT, is a benzothiazole derivative that has been extensively studied due to its potential applications in various fields. MBT is a heterocyclic compound that contains a benzene ring fused with a thiazole ring.

Scientific Research Applications

Corrosion Inhibition

Research has explored the use of benzimidazole derivatives, which include 5-methyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol, as effective corrosion inhibitors. These compounds have been investigated for their ability to protect mild steel in acidic environments, such as sulfuric acid. Studies have utilized various techniques including gravimetric, electrochemical, and computational methods to assess their corrosion inhibition ability. The formation of a protective layer on mild steel surfaces has been suggested by increased charge transfer resistance and confirmed through SEM micrographs. The inhibitors exhibit mixed-type behavior, with adsorption characteristics well-described by the Langmuir adsorption isotherm, indicating a combination of physical and chemical adsorption mechanisms (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Activity

Benzimidazole derivatives, including the compound , have been studied for their antimicrobial properties. One study synthesized novel quaternary ammonium salts (QAS) incorporating 5-methyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol and tested their efficacy against common pathogens such as S. aureus and E. coli. The findings revealed that some of these compounds displayed potent antimicrobial effects with relatively low cytotoxicity, suggesting potential applications in clinical or agricultural settings (Xie et al., 2017).

properties

IUPAC Name

6-methyl-3-(2-phenoxyethyl)-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-12-7-8-15-14(11-12)17-16(20)18(15)9-10-19-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNADYNVDIDTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=S)N2)CCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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